![molecular formula C18H18N2O4S B7458110 N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide](/img/structure/B7458110.png)
N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide, also known as ACY-241, is a small molecule inhibitor that targets the deubiquitinase (DUB) activity of the proteasome-associated protein DUB-2. ACY-241 has been shown to have potential therapeutic applications in the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. In
作用機序
N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide targets the DUB activity of the proteasome-associated protein DUB-2. DUB-2 is a deubiquitinase that removes ubiquitin molecules from proteins, which can affect their stability and function. By inhibiting DUB-2 activity, N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide can promote the accumulation of ubiquitinated proteins, leading to proteasomal degradation and cell death.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory effects, N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the activity of NF-κB, a transcription factor that regulates inflammation and immune response. N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide has also been shown to have immunomodulatory effects, including the ability to enhance the function of T cells and natural killer cells.
実験室実験の利点と制限
One of the major advantages of N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide is its specificity for DUB-2, which allows for targeted inhibition of this protein. However, N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide has also been shown to have off-target effects on other proteins, which can complicate interpretation of experimental results. Additionally, N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for research on N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide. One area of focus is the development of more potent and selective inhibitors of DUB-2, which could improve the therapeutic potential of this class of compounds. Another area of interest is the investigation of the immunomodulatory effects of N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide, particularly in the context of cancer immunotherapy. Finally, further studies are needed to elucidate the mechanisms underlying the off-target effects of N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide and to develop strategies to minimize these effects.
合成法
The synthesis of N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide involves the reaction of 3-acetylaniline and cyclopropylsulfamide with an acid chloride derivative of 3-aminobenzoic acid. The resulting product is purified through column chromatography and recrystallization to obtain N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide in high purity and yield.
科学的研究の応用
N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide has been extensively studied for its potential therapeutic applications in various types of cancer, autoimmune diseases, and inflammatory disorders. Preclinical studies have shown that N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide can inhibit the growth of multiple myeloma cells and enhance the anti-tumor activity of other chemotherapeutic agents. N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide has also been shown to have anti-inflammatory effects in models of rheumatoid arthritis and inflammatory bowel disease.
特性
IUPAC Name |
N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-12(21)13-4-2-6-16(10-13)19-18(22)14-5-3-7-17(11-14)25(23,24)20-15-8-9-15/h2-7,10-11,15,20H,8-9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUCFTSAVBXWAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。